molecular formula C5H9ClN2O2 B12400363 (S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride

(S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride

Cat. No.: B12400363
M. Wt: 165.59 g/mol
InChI Key: YCPULGHBTPQLRH-QFRCSKALSA-N
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Description

(S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of an amino group and two keto groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a dicarboxylic acid derivative, followed by cyclization to form the piperidine ring. The reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques like high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and precise control of reaction parameters ensures consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or keto positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

(S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors in the nervous system, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring with one nitrogen atom, used as a precursor in organic synthesis.

    Pyrrolidine: A five-membered ring with one nitrogen atom, similar in structure but with different reactivity.

    Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used in various chemical applications.

Uniqueness

(S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride is unique due to its specific substitution pattern and the presence of both amino and keto groups. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C5H9ClN2O2

Molecular Weight

165.59 g/mol

IUPAC Name

(3S)-3-amino-3-deuteriopiperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H/t3-;/m0./s1/i3D;

InChI Key

YCPULGHBTPQLRH-QFRCSKALSA-N

Isomeric SMILES

[2H][C@@]1(CCC(=O)NC1=O)N.Cl

Canonical SMILES

C1CC(=O)NC(=O)C1N.Cl

Origin of Product

United States

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